molecular formula C9H15NO2S2 B14280216 pentyl (4R)-2-sulfanylidene-1,3-thiazolidine-4-carboxylate CAS No. 162471-34-3

pentyl (4R)-2-sulfanylidene-1,3-thiazolidine-4-carboxylate

Cat. No.: B14280216
CAS No.: 162471-34-3
M. Wt: 233.4 g/mol
InChI Key: PMOAJVZSNPYVAX-ZETCQYMHSA-N
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Description

Pentyl (4R)-2-sulfanylidene-1,3-thiazolidine-4-carboxylate is an organic compound that belongs to the class of thiazolidines Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentyl (4R)-2-sulfanylidene-1,3-thiazolidine-4-carboxylate typically involves the reaction of a thiazolidine derivative with a pentyl halide under basic conditions. The reaction can be carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Pentyl (4R)-2-sulfanylidene-1,3-thiazolidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidine derivatives with different oxidation states.

    Substitution: The pentyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidine derivatives, and substituted thiazolidine compounds.

Scientific Research Applications

Pentyl (4R)-2-sulfanylidene-1,3-thiazolidine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of pentyl (4R)-2-sulfanylidene-1,3-thiazolidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The compound may also interact with cellular membranes and affect their permeability and function.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: A structurally similar compound with a different substitution pattern.

    Pentyl thiazolidine-4-carboxylate: Lacks the sulfanylidene group but has a similar core structure.

    Sulfanylidene thiazolidine derivatives: Compounds with varying alkyl or aryl groups attached to the thiazolidine ring.

Uniqueness

Pentyl (4R)-2-sulfanylidene-1,3-thiazolidine-4-carboxylate is unique due to the presence of the pentyl group and the sulfanylidene group, which confer distinct chemical and biological properties

Properties

CAS No.

162471-34-3

Molecular Formula

C9H15NO2S2

Molecular Weight

233.4 g/mol

IUPAC Name

pentyl (4R)-2-sulfanylidene-1,3-thiazolidine-4-carboxylate

InChI

InChI=1S/C9H15NO2S2/c1-2-3-4-5-12-8(11)7-6-14-9(13)10-7/h7H,2-6H2,1H3,(H,10,13)/t7-/m0/s1

InChI Key

PMOAJVZSNPYVAX-ZETCQYMHSA-N

Isomeric SMILES

CCCCCOC(=O)[C@@H]1CSC(=S)N1

Canonical SMILES

CCCCCOC(=O)C1CSC(=S)N1

Origin of Product

United States

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